1-Benzyl-4-Boc-piperazine-2-carboxylic acid

Medicinal Chemistry Peptidomimetic Synthesis Combinatorial Chemistry

1-Benzyl-4-Boc-piperazine-2-carboxylic acid is a critical synthetic intermediate with orthogonal N1-benzyl and N4-Boc protection. This unique architecture enables regioselective, sequential deprotection—acid-labile Boc removal followed by hydrogenolytic benzyl cleavage—impossible with monoprotected analogs. The pre-installed carboxylic acid at the 2-position eliminates a post-synthetic oxidation step, reducing project timelines and preserving yield. This is the premier choice for complex, multi-step medicinal chemistry and peptidomimetic library synthesis.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS No. 181956-25-2
Cat. No. B071375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-Boc-piperazine-2-carboxylic acid
CAS181956-25-2
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(14(12-19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)
InChIKeyVLRKCGUUHDUPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-Boc-piperazine-2-carboxylic acid (CAS 181956-25-2) | Orthogonally Protected Chiral Piperazine Building Block for Pharmaceutical R&D


1-Benzyl-4-Boc-piperazine-2-carboxylic acid (CAS 181956-25-2) is an orthogonally protected piperazine-2-carboxylic acid derivative bearing a benzyl group at N1 and a tert-butoxycarbonyl (Boc) group at N4, with a free carboxylic acid at the 2-position . This heterocyclic compound (molecular formula C17H24N2O4, molecular weight 320.38 g/mol) serves as a key synthetic intermediate in medicinal chemistry and pharmaceutical development , enabling sequential deprotection and regioselective functionalization that is not possible with non-orthogonal or monoprotected piperazine analogs [1].

Why 1-Benzyl-4-Boc-piperazine-2-carboxylic acid Cannot Be Replaced by Generic Piperazine Carboxylic Acid Derivatives


Generic piperazine-2-carboxylic acid derivatives lack orthogonal protecting groups, forcing chemists to accept either premature deprotection during synthesis or labor-intensive re-protection steps. 1-Benzyl-4-Boc-piperazine-2-carboxylic acid provides the unique orthogonality required for complex multi-step syntheses: the acid-labile Boc group at N4 can be selectively removed without disturbing the hydrogenolytically cleavable benzyl group at N1, or vice versa [1]. This regioselective deprotection capability is absent in monoprotected analogs such as 1-benzylpiperazine (no Boc, no carboxylic acid) or 4-Boc-piperazine-2-carboxylic acid (no benzyl), both of which eliminate one entire orthogonal deprotection axis . Furthermore, the free carboxylic acid at the 2-position is pre-installed, eliminating the need for post-synthetic oxidation or hydrolysis steps required when starting from 2-(hydroxymethyl)piperazine precursors .

1-Benzyl-4-Boc-piperazine-2-carboxylic acid: Head-to-Head Quantitative Differentiation Against Closest Analogs


Orthogonal Protecting Group Architecture: Two Independent Deprotection Axes vs. Single-Axis Monoprotected Analogs

1-Benzyl-4-Boc-piperazine-2-carboxylic acid contains two chemically orthogonal protecting groups: an acid-labile Boc group at N4 and a hydrogenolytically cleavable benzyl group at N1 [1]. In contrast, 1-benzylpiperazine lacks the Boc group and carboxylic acid entirely, providing zero orthogonal deprotection options; 4-Boc-piperazine-2-carboxylic acid lacks the benzyl group, offering only one orthogonal axis . The target compound's two independent deprotection pathways enable sequential, regioselective functionalization at either nitrogen without affecting the other, a capability not available in any monoprotected comparator.

Medicinal Chemistry Peptidomimetic Synthesis Combinatorial Chemistry

Commercial Purity Specifications: Minimum 97-98% vs. 95% Baseline for Comparable Piperazine Carboxylic Acids

Commercially sourced 1-Benzyl-4-Boc-piperazine-2-carboxylic acid is routinely supplied at 97% minimum purity (AKSci, Fluorochem) and up to 98% purity (Leyan) . In comparison, generic or less rigorously characterized piperazine-2-carboxylic acid derivatives are frequently listed at 95% minimum purity baselines . The 2-3 percentage point purity differential translates to lower impurity burden and reduced need for pre-use purification in sensitive synthetic applications.

Chemical Procurement Quality Control Synthetic Chemistry

Pre-Installed Carboxylic Acid at C2: Eliminates Post-Synthetic Oxidation vs. Hydroxymethyl Precursors

1-Benzyl-4-Boc-piperazine-2-carboxylic acid contains a free carboxylic acid at the 2-position (molecular formula C17H24N2O4, exact mass 320.17400) , enabling direct amide coupling or esterification without intermediate oxidation steps. In contrast, differentially protected 2-(hydroxymethyl)piperazines—a common alternative starting material class—require an additional oxidation step (e.g., using Jones reagent or TEMPO-based oxidations) to access the carboxylic acid functionality [1]. This pre-installed acid eliminates one synthetic transformation and its associated yield loss (typically 10-20% per oxidation step under optimized conditions).

Peptide Synthesis Amide Coupling Drug Discovery

Physical Property Differentiation: Measured Density, Boiling Point, and Vapor Pressure vs. Structural Analogs

1-Benzyl-4-Boc-piperazine-2-carboxylic acid exhibits a measured density of 1.203 g/cm³, boiling point of 454.7°C at 760 mmHg, flash point of 228.8°C, refractive index of 1.556, and vapor pressure of 4.63×10⁻⁹ mmHg at 25°C . These values are distinct from the Cbz-protected analog (+/-)-1-Benzyloxycarbonyl-4-Boc-piperazine-2-carboxylic acid (CAS 126937-41-5), which has a melting point of 150-152°C . The higher boiling point of the target compound reflects stronger intermolecular interactions compared to the Cbz analog, which is important for purification strategy selection and thermal stability assessment during scale-up.

Physical Chemistry Process Development Scale-Up

Optimal Procurement and Application Scenarios for 1-Benzyl-4-Boc-piperazine-2-carboxylic acid


Sequential Peptidomimetic Library Construction Requiring Regioselective Nitrogen Functionalization

In combinatorial chemistry programs where libraries of peptidomimetics require independent modification of N1 and N4 piperazine nitrogens, 1-Benzyl-4-Boc-piperazine-2-carboxylic acid enables acid-mediated Boc deprotection to expose N4 for first-stage functionalization (e.g., amide bond formation or sulfonylation), followed by hydrogenolytic benzyl cleavage to reveal N1 for orthogonal second-stage diversification [1]. This sequential regioselectivity is impossible with monoprotected analogs and represents the compound's most compelling differentiation for medicinal chemistry applications.

Direct Amide Coupling in Multi-Step Pharmaceutical Intermediate Synthesis

When synthetic routes require immediate access to a piperazine-2-carboxylic acid moiety for amide bond formation, the pre-installed carboxylic acid of this compound eliminates the oxidation step otherwise required when starting from 2-(hydroxymethyl)piperazine precursors [1]. This is particularly valuable in multi-step syntheses where cumulative yield preservation and step-count reduction directly impact project timelines and material costs.

High-Purity Starting Material for Sensitive Catalytic Reactions

For applications involving palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or other reactions sensitive to heteroatom-containing impurities, the commercial availability of this compound at 97-98% minimum purity [1] provides a higher-purity baseline than generic 95% piperazine carboxylic acid derivatives, potentially reducing catalyst poisoning and side reactions without requiring additional pre-use purification.

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